molecular formula C18H36N2S4 B159320 Tetrabutylthiuram disulfide CAS No. 1634-02-2

Tetrabutylthiuram disulfide

Cat. No.: B159320
CAS No.: 1634-02-2
M. Wt: 408.8 g/mol
InChI Key: PGAXJQVAHDTGBB-UHFFFAOYSA-N
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Description

Tetrabutylthiuram disulfide is an organosulfur compound with the molecular formula C18H36N2S4. It is a member of the thiuram disulfide family and is known for its role as a vulcanization accelerator in the rubber industry. This compound is also used as a fungicide and animal repellent in agriculture .

Mechanism of Action

Target of Action

Tetrabutylthiuram disulfide, similar to its relative compound disulfiram, primarily targets the enzyme aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol by converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .

Mode of Action

This compound acts by inhibiting ALDH . When alcohol is consumed, it is first metabolized into acetaldehyde, which is then further metabolized into acetic acid by ALDH. By inhibiting ALDH, this compound prevents the conversion of acetaldehyde into acetic acid, leading to an accumulation of acetaldehyde in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alcohol metabolism pathway . By inhibiting ALDH, this compound disrupts this pathway, leading to the accumulation of acetaldehyde. This results in a highly unpleasant reaction known as the disulfiram-alcohol reaction , which includes symptoms such as flushing, systemic vasodilation, respiratory difficulties, nausea, and hypotension .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract and is distributed across the mucosa into the blood . It is then reduced to its monomer, diethyldithiocarbamic acid (DDC), by endogenous thiols and the glutathione reductase system of erythrocytes . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability .

Result of Action

The primary result of this compound’s action is the accumulation of acetaldehyde in the blood , leading to the disulfiram-alcohol reaction . This reaction is highly unpleasant and serves as a deterrent for alcohol consumption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen at ambient temperatures to maintain its stability . Additionally, the compound’s action can be affected by the presence of other substances in the body, such as alcohol, which can trigger the disulfiram-alcohol reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylthiuram disulfide is traditionally synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the synthesis involves the following steps:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrabutylthiuram disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetraethylthiuram disulfide:

    Tetramethylthiuram disulfide: Used as a fungicide and rubber accelerator.

Comparison:

    Tetrabutylthiuram disulfide: is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to tetraethylthiuram disulfide and tetramethylthiuram disulfide.

Properties

IUPAC Name

dibutylcarbamothioylsulfanyl N,N-dibutylcarbamodithioate
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InChI

InChI=1S/C18H36N2S4/c1-5-9-13-19(14-10-6-2)17(21)23-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAXJQVAHDTGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)SSC(=S)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2S4
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DSSTOX Substance ID

DTXSID6049226
Record name Tetrabutylthiuram disulfide
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Molecular Weight

408.8 g/mol
Source PubChem
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Physical Description

Liquid, Dark amber liquid; [R.T. Vanderbilt MSDS]
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl-
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Record name Tetrabutylthiuram disulfide
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CAS No.

1634-02-2
Record name Tetrabutylthiuram disulfide
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Record name Tetrabutylthiuram disulfide
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Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl-
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Record name Tetrabutylthiuram disulfide
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Record name Tetrabutylthioperoxydicarbamic acid
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Record name TETRABUTYLTHIURAM DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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